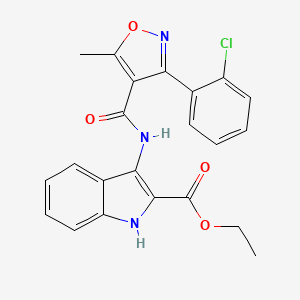
2-Chloro-N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)acetamide, also known as Difluoroethylation Chlorothiophene Acetamide (DCTA), is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DCTA is not fully understood. However, studies have suggested that DCTA may inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. DCTA has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the transmission of nerve impulses.
Efectos Bioquímicos Y Fisiológicos
DCTA has been found to have various biochemical and physiological effects. In vitro studies have shown that DCTA can induce DNA damage and inhibit cell proliferation. In addition, DCTA has been shown to have antioxidant activity, which may contribute to its antitumor and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCTA in lab experiments is its high potency and selectivity against cancer cells and fungi. However, DCTA has some limitations, including its low solubility in water and its potential toxicity to normal cells. Therefore, careful consideration should be given when designing experiments involving DCTA.
Direcciones Futuras
There are several future directions for the study of DCTA. One potential direction is to investigate its potential as a drug candidate for the treatment of cancer and fungal infections. Another direction is to explore its potential as a building block for the synthesis of novel compounds with improved properties. Furthermore, the mechanism of action of DCTA needs to be further elucidated to fully understand its potential applications.
Conclusion:
In conclusion, DCTA is a synthetic compound that has shown promise in various scientific research applications. Its potential as a drug candidate for the treatment of cancer and fungal infections, as well as its potential as a building block for the synthesis of novel compounds, makes it an attractive target for further investigation. However, more research is needed to fully understand its mechanism of action and to address its limitations in lab experiments.
Métodos De Síntesis
The synthesis of DCTA involves the reaction of 2-chloro-N-(1,1-dioxothian-4-yl)acetamide with 2,2-difluoroethylamine under specific conditions. The process yields a white crystalline solid that can be purified through recrystallization. The purity of the compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
DCTA has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, DCTA has been shown to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. In addition, DCTA has been found to have potent antifungal activity against Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
2-chloro-N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO3S/c10-5-9(14)13(6-8(11)12)7-1-3-17(15,16)4-2-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSQFKXNSCFCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N(CC(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,2-difluoroethyl)-N-(1,1-dioxothian-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[6.1.0]non-4-yn-9-ylmethanol](/img/structure/B2470434.png)




![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)

![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)
![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)
